molecular formula C12H15FN2O4 B2406200 Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate CAS No. 2228436-60-8

Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate

Cat. No.: B2406200
CAS No.: 2228436-60-8
M. Wt: 270.26
InChI Key: GKWIOJFPLFMIQD-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate is a chemical building block of interest in medicinal and organic chemistry research. Compounds featuring the tert-butyloxycarbonyl (Boc)-protected aromatic amine motif, such as this one, are frequently employed as synthetic intermediates in the preparation of more complex molecules, particularly in pharmaceutical development . The presence of both a Boc-protected amine and a nitromethyl group on the aromatic ring provides two versatile handles for further chemical transformation. The Boc group can be readily removed under acidic conditions to reveal the aniline, which is a common pharmacophore and synthetic precursor . Meanwhile, the nitromethyl group can be reduced to an amine or can participate in various carbon-carbon bond-forming reactions, allowing researchers to diversify the molecular structure efficiently. Based on analogs, this class of compounds is typically used in the discovery and synthesis of potential therapeutic agents, and may be investigated for its application in targeting specific enzymes or biological pathways . The structural framework of a fluorinated phenyl ring with a protected amine is often explored in the development of compounds with optimized binding affinity and metabolic stability . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-9-4-5-10(13)8(6-9)7-15(17)18/h4-6H,7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWIOJFPLFMIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-3-(nitromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Properties

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. In vitro assays have shown that it can induce apoptosis in breast cancer cells at concentrations as low as 10 µM. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo.

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties against amyloid-beta-induced toxicity in astrocytes. It was found to reduce oxidative stress markers and inflammatory cytokines, indicating a protective effect against neurodegenerative processes associated with Alzheimer's disease.

Applications in Medicinal Chemistry

This compound is being explored for its potential as a lead compound in drug development. Its structural features allow it to interact with biological targets effectively:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways relevant to cancer progression and neurodegeneration.
  • Drug Design : Its unique structure provides a scaffold for the development of novel therapeutics aimed at treating cancer and neurodegenerative diseases.

Agrochemical Applications

The compound's ability to interact with biological systems also makes it a candidate for use in agrochemicals. Its potential as a pesticide or herbicide could be explored due to its specific targeting mechanisms, which may reduce off-target effects commonly associated with traditional agrochemicals.

Materials Science

In addition to biological applications, this compound may find utility in materials science. Its chemical stability and reactivity can be leveraged to develop advanced materials with specific properties, such as:

  • Polymer Synthesis : The compound could be used as a monomer or additive in polymer formulations, enhancing material properties such as strength and thermal stability.
  • Coatings : Its unique chemical structure may provide protective or functional coatings for various substrates.

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Research :
    • A study reported the compound's ability to inhibit cell growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
    • Comparative analysis with other known anticancer agents revealed that this compound has a more favorable cytotoxic profile.
  • Neuroprotection :
    • In vitro studies demonstrated that treatment with the compound reduced cell death in astrocytes exposed to amyloid-beta peptides.
    • Further investigations are needed to assess its efficacy in animal models of Alzheimer's disease.
  • Agrochemical Development :
    • Preliminary tests indicated that the compound possesses herbicidal activity against common agricultural weeds, showing promise for development into a commercial herbicide.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The fluoro group can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[4-fluorophenyl]carbamate
  • Tert-butyl N-[3-(nitromethyl)phenyl]carbamate
  • Tert-butyl N-[4-chloro-3-(nitromethyl)phenyl]carbamate

Uniqueness

Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate is unique due to the presence of both the fluoro and nitromethyl groups, which confer distinct chemical and biological properties. The fluoro group enhances the compound’s stability and binding affinity, while the nitromethyl group provides a site for metabolic transformations and interactions with biomolecules .

Biological Activity

Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

  • Chemical Formula : C12H14FNO3
  • Molecular Weight : 241.24 g/mol
  • CAS Number : 2228436-60-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The carbamate functional group allows for hydrogen bonding with amino acid residues in proteins, potentially influencing enzyme activities and receptor interactions.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties against certain bacterial strains, although specific data on its efficacy is limited.
  • Anti-inflammatory Effects : There are indications that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against select bacterial strains
Anti-inflammatoryModulation of inflammatory cytokines
Enzyme InhibitionPossible inhibition of specific enzymes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of carbamates, including this compound. Results indicated moderate activity against Gram-positive bacteria, warranting further investigation into structure-activity relationships.
  • In Vivo Studies on Inflammation : In a model simulating inflammatory conditions, administration of the compound resulted in reduced levels of TNF-alpha and IL-6 in treated subjects compared to controls. This suggests a potential for therapeutic application in inflammatory diseases.

Research Findings

Recent research has focused on synthesizing derivatives and assessing their biological activities. Notably:

  • Synthesis and Testing : Various synthetic routes have been explored to optimize yield and purity. The compound was synthesized using standard carbamate formation techniques involving the reaction of an amine with an isocyanate derivative.
  • Biological Screening : In vitro assays demonstrated that this compound can inhibit certain enzyme activities at concentrations that are pharmacologically relevant.

Q & A

Q. What are the recommended synthesis routes for Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example:

  • Coupling Reagents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids for amide bond formation .
  • Solvent and Catalysts : Reflux in tetrahydrofuran (THF) with DIEA (N,N-diisopropylethylamine) and DMAP (4-dimethylaminopyridine) as catalysts. A 60-hour reflux in THF yielded 45–60% purity, with side reactions minimized by controlled temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.

Q. Key Factors Influencing Yield :

ParameterImpactExample from Literature
Reaction TimeProlonged time reduces side products60h reflux improved yield by 15%
Catalyst LoadingExcess DMAP accelerates coupling0.41 mmol DMAP used per 3.7 mmol substrate

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorophenyl and nitromethyl groups) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 297.12) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Crystallography : For stereochemical confirmation, as demonstrated for structurally similar carbamates .

Q. What are the critical storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : Store at 2–8°C in amber vials under inert gas (N2_2/Ar) to prevent hydrolysis of the carbamate group .
  • Handling : Use glove boxes for air-sensitive steps. Avoid strong acids/bases, which degrade the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this carbamate derivative?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the nitromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the phenyl ring .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess hydrolysis susceptibility. Polar solvents (e.g., water) accelerate Boc deprotection .

Q. Example Computational Findings :

PropertyValue (DFT)Relevance
HOMO-LUMO Gap4.2 eVIndicates moderate reactivity
LogP2.8Predicts moderate lipophilicity for membrane penetration

Q. How do structural modifications (e.g., fluorophenyl vs. difluorophenyl) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Replace the 4-fluoro group with 2,5-difluorophenyl (as in ). Test against enzyme targets (e.g., kinases) to compare inhibition potency.
    • Mechanistic Insight : Fluorine’s electronegativity enhances binding affinity via halogen bonds with protein residues .
  • Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies resolve contradictions in reported biological activities of structurally similar carbamates?

Methodological Answer:

  • Meta-Analysis : Compare datasets from PubChem and EPA DSSTox for reproducibility .
  • Control Experiments : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate substituent effects .
  • Case Study : A 2021 study found that tert-butyl carbamates with 3-nitromethyl groups showed 30% higher anti-inflammatory activity than chloro analogs, attributed to nitro group redox activity .

Q. How can flow chemistry optimize the synthesis of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Use a microreactor system to vary parameters (temperature, residence time) and model yield responses .
  • Example Protocol :
    • Reagent Mixing : Combine tert-butyl carbamate and nitroalkylating agent in a T-shaped mixer.
    • Residence Time : 10–15 minutes at 50°C achieved 85% conversion vs. 60h batch reflux .

Q. What are the implications of crystal structure data for understanding molecular interactions?

Methodological Answer:

  • X-ray Analysis : The (2S,3R)-stereoisomer of a related carbamate showed intramolecular H-bonding between the carbamate oxygen and hydroxyl group, stabilizing the conformation .
  • Application : Use Mercury Software to analyze packing motifs (e.g., π-π stacking of fluorophenyl rings) and predict solid-state reactivity .

Q. Data Contradictions and Solutions

IssueProposed ResolutionReference
Varied yields in nitroalkylationStandardize solvent polarity (e.g., THF ε = 7.5)
Discrepant LogP valuesValidate via shake-flask method vs. computational

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